molecular formula C11H15N3O4S B3014455 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine CAS No. 744241-86-9

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine

Cat. No.: B3014455
CAS No.: 744241-86-9
M. Wt: 285.32
InChI Key: ZUSNOKZPJHEYAS-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a 2-methyl-5-nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2-methyl-5-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and sulfonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

1-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-9-2-3-10(14(15)16)8-11(9)19(17,18)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSNOKZPJHEYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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